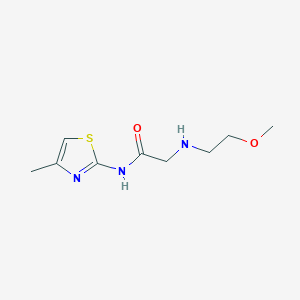
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide, also known as DIPA, is a chemical compound that has been found to have potential applications in scientific research. DIPA is a member of the indole family of compounds and is a derivative of the natural product tryptamine. In
作用機序
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide acts as a selective inhibitor of the protein kinase CK2 by binding to the ATP-binding site of the enzyme. CK2 is involved in the regulation of a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have a number of biochemical and physiological effects. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has a number of advantages and limitations for lab experiments. One advantage is its selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Another advantage is its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation is the need for further studies to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
将来の方向性
There are a number of future directions for the research of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide. One direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its effects on other cellular processes, such as cell proliferation and differentiation. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide in order to achieve therapeutic effects.
合成法
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with pyridine-2-ylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then acetylated with acetic anhydride to give 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide as a white solid with a melting point of 172-174 °C.
科学的研究の応用
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been shown to act as a selective inhibitor of the protein kinase CK2, which is involved in the regulation of neuronal signaling pathways. By inhibiting CK2, 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. 2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-15-14(9-11)13(12(2)19-15)10-17(21)20-16-5-3-4-8-18-16/h3-9,19H,10H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWUWSXCPAZRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-pyridin-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7539079.png)
![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)

![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)